BenchChemオンラインストアへようこそ!

Itk antagonist

ITK binding affinity Kd comparison target engagement

Soquelitinib (CPI-818) is the only selective ITK inhibitor with clinical proof-of-concept in T-cell lymphoma. It is a covalent, irreversible inhibitor (Kd=6.5 nM) with >100-fold selectivity over RLK, preserving Th1-mediated anti-tumor immunity. Unlike dual ITK/RLK agents (PRN694) or ITK/JAK3 inhibitors (ATI-2138), it maintains IFN-γ responses while suppressing Th2 cytokines (IL-4/5/13). Ideal for T-cell biology, immuno-oncology, and Th2-driven disease models requiring RLK-sparing pharmacology. Phase 3 trial ongoing. For research use only.

Molecular Formula C26H34N6O2S
Molecular Weight 494.7 g/mol
Cat. No. B12424800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItk antagonist
Molecular FormulaC26H34N6O2S
Molecular Weight494.7 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O
InChIInChI=1S/C26H34N6O2S/c1-16(25(2,3)4)27-12-17-7-8-20-19(11-17)30-24(32(20)15-26(5,6)34)31-23(33)22-10-9-21(35-22)18-13-28-29-14-18/h7-11,13-14,16,27,34H,12,15H2,1-6H3,(H,28,29)(H,30,31,33)/t16-/m0/s1
InChIKeyMUAICZWSFWUFNA-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Soquelitinib (CPI-818): A Selective, Covalent ITK Antagonist with RLK-Sparing Differentiation


Soquelitinib (CPI-818) is an oral, covalent small-molecule antagonist of interleukin-2-inducible T-cell kinase (ITK), a key non-receptor tyrosine kinase in T-cell receptor signaling [1]. It irreversibly binds to cysteine 442 in the ATP pocket of ITK while sparing the structurally related kinase RLK (resting lymphocyte kinase) [2]. This RLK-sparing covalent binding profile distinguishes soquelitinib from earlier covalent ITK inhibitors, including the dual ITK/RLK inhibitor PRN694, and from the BTK inhibitor ibrutinib, which exhibits broad off-target kinase activity [3].

Why Soquelitinib Cannot Be Simply Substituted with Another ITK Inhibitor


ITK antagonists exhibit profound differences in kinase selectivity, covalent binding kinetics, and functional immunomodulatory outcomes that preclude simple substitution [1]. While all ITK inhibitors target the same ATP-binding pocket, their selectivity profiles against the TEC kinase family—particularly RLK, BTK, and JAK3—differ by orders of magnitude, directly impacting Th1/Th2 polarization, T-cell exhaustion reversal, and clinical safety [2]. For instance, the dual ITK/RLK inhibitor PRN694 potently suppresses both Th1 and Th17 differentiation, whereas the RLK-sparing soquelitinib preserves Th1 responses critical for anti-tumor immunity [3]. Similarly, the dual ITK/JAK3 inhibitor ATI-2138 introduces JAK3-mediated safety concerns not present with selective ITK inhibition [4]. These mechanistic divergences translate into materially different therapeutic windows and application suitability, as quantified below.

Soquelitinib (CPI-818) Differential Evidence: Quantitative Comparisons Against Key Comparators


ITK Binding Affinity: Soquelitinib vs. Ibrutinib

Soquelitinib binds ITK with a Kd of 6.5 nM, representing a 4.5-fold higher binding affinity compared to ibrutinib, which exhibits a Kd of 29.2 nM for ITK [1]. This difference in target engagement potency is critical for achieving effective ITK inhibition at clinically tolerable doses without the off-target liabilities inherent to ibrutinib's broader kinase inhibition profile.

ITK binding affinity Kd comparison target engagement

RLK Selectivity: Soquelitinib vs. Dual ITK/RLK Inhibitors

Soquelitinib demonstrates greater than 100-fold selectivity for ITK over the related kinase RLK [1]. In contrast, the dual ITK/RLK inhibitor PRN694 exhibits IC50 values of 0.3 nM against ITK and 1.4 nM against RLK—a mere 4.7-fold selectivity [2]. This RLK-sparing profile is essential for preserving Th1 immune responses, which are critical for anti-tumor immunity, while still inhibiting pathogenic Th2 and Th17 responses.

kinase selectivity RLK sparing TEC family

Kinase Selectivity: Soquelitinib vs. ATI-2138 (JAK3 Activity)

Soquelitinib is a selective ITK inhibitor with minimal activity against JAK3 [1]. In contrast, ATI-2138 is a dual ITK/JAK3 covalent inhibitor with IC50 values of 0.18 nM against ITK and 0.83 nM against JAK3 . While ATI-2138 is 15-38x more potent against ITK enzyme activity than soquelitinib, its JAK3 inhibition introduces potential safety concerns related to immunosuppression and myelosuppression that are not associated with selective ITK inhibition [2].

kinase selectivity panel JAK3 inhibition off-target safety

Clinical Progression-Free Survival in Relapsed/Refractory T-Cell Lymphoma

In a Phase 1/1b clinical trial for relapsed/refractory T-cell lymphoma, soquelitinib demonstrated a median progression-free survival (PFS) of 6.2 months in the 200 mg BID cohort, with a 30% PFS rate at 18 months [1]. This clinical outcome is achieved with a selective ITK inhibition mechanism that spares RLK and JAK3, unlike earlier ITK inhibitors that showed limited clinical advancement due to selectivity challenges or dual-kinase inhibition liabilities [2]. No direct head-to-head clinical comparison against other ITK inhibitors exists, as soquelitinib is the first selective ITK inhibitor to enter Phase 3 registration trials for this indication [3].

clinical efficacy progression-free survival T-cell lymphoma

Th1/Th2 Polarization: Soquelitinib Preserves Th1 vs. Dual ITK/RLK Inhibitor PRN694 Suppresses Th1

Soquelitinib inhibits Th2 cytokine production while preserving Th1 cytokine production [1]. In biomarker studies from clinical trials, soquelitinib treatment led to increased intratumoral Th1 cells and reduced serum IL-5, consistent with Th2/Th17 inhibition [2]. In contrast, the dual ITK/RLK inhibitor PRN694 potently inhibits both Th1 and Th17 differentiation and cytokine production, with marked suppression of IFN-γ (Th1) and IL-17 (Th17) [3]. This functional divergence is directly attributable to soquelitinib's RLK-sparing selectivity.

T helper cell differentiation Th1 skewing immunomodulation

Covalent Binding and Target Residence Time: Soquelitinib vs. Reversible ITK Inhibitors

Soquelitinib is a covalent, irreversible ITK inhibitor that forms a stable bond with Cys442 in the ATP pocket, as confirmed by X-ray crystallography [1]. This covalent mechanism confers prolonged target occupancy and sustained pharmacodynamic effects. In the Phase 1/1b trial, doses ≥200 mg BID achieved complete occupancy of the ITK target [2]. In contrast, ATP-competitive reversible inhibitors such as BMS-509744 (ITK IC50 = 19 nM) and JTE-051 (ITK IC50 = 2 nM) lack sustained target engagement due to their reversible binding kinetics, requiring higher or more frequent dosing to maintain efficacy.

covalent inhibition target occupancy duration of action

Soquelitinib (CPI-818) Optimal Research and Procurement Application Scenarios


Oncology Research: Relapsed/Refractory T-Cell Lymphoma Models

Soquelitinib is the only selective ITK inhibitor with demonstrated clinical efficacy in Phase 1/1b trials for relapsed/refractory T-cell lymphoma, with a median PFS of 6.2 months at the 200 mg BID dose and 30% PFS at 18 months [1]. Researchers investigating T-cell malignancies where ITK is expressed (including PTCL-NOS, AITL, and ALCL) should prioritize soquelitinib over alternative ITK inhibitors due to its clinical validation, RLK-sparing selectivity (>100-fold) that preserves Th1-mediated anti-tumor immunity, and absence of JAK3-mediated immunosuppression [2]. A Phase 3 registration trial is actively enrolling [3].

Immunology Research: Th2-Driven Inflammatory Disease Models Requiring Th1 Preservation

Soquelitinib is uniquely suited for studies of Th2-driven inflammatory diseases (e.g., atopic dermatitis, asthma) where preservation of Th1 responses is desirable for maintaining anti-viral and anti-tumor immune surveillance. In contrast to dual ITK/RLK inhibitors like PRN694, which suppress both Th1 and Th2 cytokines [4], soquelitinib inhibits Th2 cytokine production (IL-4, IL-5, IL-13) while preserving Th1 (IFN-γ) [5]. This functional selectivity is directly linked to its >100-fold RLK-sparing profile and is supported by clinical biomarker data showing increased intratumoral Th1 cells and reduced serum IL-5 [6]. Soquelitinib is currently in Phase 2 trials for atopic dermatitis.

Preclinical Pharmacology Requiring Covalent Target Engagement for Prolonged PD Effects

For studies requiring sustained ITK inhibition independent of plasma drug concentrations, soquelitinib's covalent, irreversible binding to Cys442 provides a clear advantage over reversible ITK inhibitors such as BMS-509744 or JTE-051 . X-ray crystallography confirms covalent bond formation [7], and clinical PK/PD data demonstrate complete ITK target occupancy at doses ≥200 mg BID [8]. This property is particularly valuable for in vivo efficacy models where maintaining consistent target suppression is critical and for exploring combination regimens where drug-drug interactions may be a concern.

Comparative Kinase Selectivity Studies in TEC Family Signaling

Soquelitinib serves as the reference compound for selective ITK inhibition without confounding RLK or JAK3 activity. Comparative studies should use soquelitinib to benchmark true ITK-dependent phenotypes against: (a) dual ITK/RLK inhibitors like PRN694 (IC50: ITK=0.3 nM, RLK=1.4 nM) [9]; (b) dual ITK/JAK3 inhibitors like ATI-2138 (IC50: ITK=0.18 nM, JAK3=0.83 nM) ; and (c) broad-spectrum TEC family inhibitors like ibrutinib (ITK Kd=29.2 nM) [10]. Soquelitinib's Kd of 6.5 nM for ITK and >100-fold RLK selectivity provide a clean pharmacological tool for dissecting ITK-specific signaling pathways in T-cell receptor biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itk antagonist

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.